molecular formula C24H22O12 B8209484 6''-O-Malonyldaidzin

6''-O-Malonyldaidzin

Cat. No.: B8209484
M. Wt: 502.4 g/mol
InChI Key: MTXMHWSVSZKYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6''-O-Malonyldaidzin is a natural product found in Glycine max with data available.

Scientific Research Applications

  • Health Applications :

    • A study found that 6′′-O-Succinyldaidzin, a related compound, reduced infarct areas and neurological scores in rats with middle cerebral artery occlusion, activating Nrf2-related antioxidant mechanisms. This suggests potential applications in stroke therapy or neuroprotection (Bao et al., 2020).
    • Another research highlighted the bioavailability of isoflavone metabolites compared to malonylglucoside conjugates in rats, which may explain the inconsistent findings regarding their physiological effects. This has implications for the development of isoflavone-based therapeutics (Yerramsetty et al., 2014).
  • Agricultural and Plant Science Applications :

    • Studies on soybean varieties have shown that American varieties have higher isoflavone contents, while Japanese varieties have higher ratios of 6''-O-malonylglycitin and 6''-O-malonylgenistin and genistin. The crop year influences isoflavone content significantly, which is crucial for breeding and cultivation practices (Wang & Murphy, 1994).
    • Isoflavone malonyltransferases in soybean plants, like GmIMaT1 and GmIMaT3, modify isoflavone glucoside levels, affecting plant growth under various stress conditions. This finding is important for understanding plant stress responses and for agricultural biotechnology applications (Ahmad et al., 2017).
  • Food Science Applications :

    • The degradation rates of malonyldaidzin at high temperatures and alkaline conditions provide guidelines for soy food manufacturers to control isoflavone profiles and levels more effectively, impacting the quality and nutritional value of soy-based foods (Vaidya et al., 2007).
    • Malonylated isoflavone glycosides in soybean seeds produce undesirable taste effects due to their thermal instability. Understanding this can help in improving the sensory qualities of soybean-derived products (Kudou et al., 1991).

Properties

IUPAC Name

3-oxo-3-[[3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXMHWSVSZKYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6''-O-Malonyldaidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

124590-31-4
Record name 6''-O-Malonyldaidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 °C
Record name 6''-O-Malonyldaidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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